molecular formula C18H18BrNO4 B2873166 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 449752-46-9

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2873166
CAS No.: 449752-46-9
M. Wt: 392.249
InChI Key: GASOSYZSGAEROC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a brominated dimethylphenoxy group. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly targeting antibacterial, anti-inflammatory, or enzyme-modulating activities.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-11-7-13(19)8-12(2)18(11)24-10-17(21)20-14-3-4-15-16(9-14)23-6-5-22-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASOSYZSGAEROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its effects on various biological systems.

The molecular formula of this compound is C18H18BrNO4, with a molecular weight of 396.25 g/mol. The compound features a bromo-substituted phenoxy group linked to an acetamide moiety and a dihydro-benzodioxin structure, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The phenoxy group enhances hydrophobic interactions with protein binding sites, while the acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and receptor signaling pathways.

Enzyme Inhibition

Studies have indicated that this compound exhibits inhibitory effects on various enzymes. For instance:

  • Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes involved in the inflammatory response.
  • Protein Kinases : Preliminary data suggest that it may interfere with specific kinase pathways that regulate cell proliferation and survival.

Cytotoxicity

Research involving cancer cell lines has demonstrated that this compound exhibits cytotoxic effects. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G1 phase
A54925Inhibition of migration and invasion

These results indicate that the compound could serve as a lead for the development of new anticancer agents.

Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound in a murine model. It was found to significantly reduce edema in paw inflammation induced by carrageenan. The mechanism was attributed to the inhibition of COX enzymes and pro-inflammatory cytokines.

Study 2: Anticancer Potential

In vitro studies conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.

Safety and Toxicology

Toxicological evaluations have shown that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations. Safety assessments are crucial for determining therapeutic windows and minimizing adverse effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on their substituents and biological activities. Below is a detailed comparison:

Structural Analogues with Benzodioxin-Acetamide Core

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (Simpler Analog) Structure: Lacks the bromophenoxy group but retains the acetamide-linked benzodioxin core. Properties: Characterized by ¹H-NMR signals at δ 7.08 (NH), 6.85–6.76 (aromatic protons), and 4.20 (dioxane protons) . Activity: Not explicitly tested, but serves as a precursor for more complex derivatives.
  • N-[7-(4-Bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide Structure: Incorporates a 4-bromobenzoyl group instead of the dimethylphenoxy substituent. Properties: Higher molecular weight (C₁₇H₁₄BrNO₄) and distinct electronic effects due to the electron-withdrawing bromobenzoyl group . Activity: No direct biological data, but similar brominated derivatives often exhibit enhanced lipophilicity and receptor binding .

Functional Analogues with Sulfonamide Groups

  • N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a)

    • Structure : Sulfonamide derivative with a bromoethyl chain.
    • Activity : Demonstrated potent antibacterial activity against Salmonella typhi, Escherichia coli, and Bacillus subtilis, outperforming ciprofloxacin in some assays .
    • Comparison : The acetamide group in the target compound may reduce sulfonamide-associated toxicity but could limit antibacterial potency.
  • SAR Insight: Chlorobenzyl groups enhance enzyme inhibition, suggesting that the bromophenoxy group in the target compound may similarly modulate enzyme interactions .

Anti-Diabetic Acetamide Derivatives

Anti-Inflammatory Carboxylic Acid Analogues

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
    • Activity : Demonstrated anti-inflammatory potency comparable to ibuprofen in carrageenan-induced edema assays .
    • Comparison : The acetamide group in the target compound may enhance metabolic stability compared to carboxylic acids, which are prone to rapid excretion.

Key Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/Inhibition) Reference
2-(4-Bromo-2,6-dimethylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin-acetamide 4-Bromo-2,6-dimethylphenoxy Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin-acetamide None Not tested
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin-sulfonamide Bromoethyl, 4-methylphenyl Antibacterial (Strong)
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Benzodioxin-acetamide 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl α-Glucosidase inhibition (IC₅₀ = 81.12 μM)

Table 2: Impact of Substituents on Activity

Substituent Type Example Compound Observed Effect
Bromophenoxy Target compound Likely enhances lipophilicity and receptor binding
Sulfonamide + Bromoethyl Compound 5a Strong antibacterial activity
Chlorobenzyl Compound 5e Moderate enzyme inhibition
Carboxylic acid Benzodioxin-acetic acid Anti-inflammatory (comparable to ibuprofen)

Research Findings and Implications

  • Antibacterial Potential: Sulfonamide derivatives (e.g., 5a) show superior antibacterial activity, but the acetamide group in the target compound may trade potency for reduced toxicity .
  • Enzyme Modulation: Brominated or chlorinated aromatic groups enhance lipoxygenase or α-glucosidase inhibition, suggesting the target compound’s bromophenoxy group could be advantageous .
  • Structural Flexibility : The benzodioxin core tolerates diverse substituents, enabling tailored pharmacokinetic profiles (e.g., carboxylic acids for anti-inflammation vs. acetamides for stability) .

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